3-Ethylcyclohexanone

Neuroscience Pharmacology GABA-A Receptor

3-Ethylcyclohexanone (CAS 22461-89-8) is a cyclic ketone with the molecular formula C8H14O and a molecular weight of 126.1962 g/mol, characterized by an ethyl group at the third carbon of the cyclohexanone ring. It is commercially available as a research chemical with typical purity specifications of ≥95% , and is used as an intermediate in organic synthesis, particularly in fragrance chemistry and pharmaceutical research.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 22461-89-8
Cat. No. B1604563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylcyclohexanone
CAS22461-89-8
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCCC1CCCC(=O)C1
InChIInChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3
InChIKeyIEVRHAUJJJBXFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylcyclohexanone Procurement Guide: CAS 22461-89-8 Properties and Sourcing


3-Ethylcyclohexanone (CAS 22461-89-8) is a cyclic ketone with the molecular formula C8H14O and a molecular weight of 126.1962 g/mol, characterized by an ethyl group at the third carbon of the cyclohexanone ring [1]. It is commercially available as a research chemical with typical purity specifications of ≥95% , and is used as an intermediate in organic synthesis, particularly in fragrance chemistry and pharmaceutical research . Its procurement must consider its specific regioisomeric identity, as the position of the ethyl substituent dictates both its chemical reactivity and, as described below, its unique biological profile relative to other ethylcyclohexanone isomers [2].

Why 3-Ethylcyclohexanone (CAS 22461-89-8) Cannot Be Substituted with Other Ethylcyclohexanone Isomers


The seemingly minor structural difference of moving an ethyl group from the 2- or 4-position to the 3-position on the cyclohexanone ring fundamentally alters a compound's biological profile and synthetic utility. Research demonstrates that while 2-ethylcyclohexanone exhibits a purely anticonvulsant effect and 4-ethylcyclohexanone is a pure convulsant, 3-ethylcyclohexanone uniquely displays a mixed convulsant/anticonvulsant activity in vivo [1]. Furthermore, in biocatalytic applications, the 3-ethyl substitution pattern leads to a mixture of regioisomeric lactone products upon enzymatic oxidation, a behavior distinct from 2- and 4-substituted analogs, which yield predominantly single regioisomers with high enantioselectivity [2]. These quantifiable differences in pharmacological and enzymatic outcomes mean that substituting 3-ethylcyclohexanone with a different isomer is not scientifically valid and will yield divergent results, making precise procurement critical for reproducible research.

Quantitative Evidence for Differentiated Selection of 3-Ethylcyclohexanone (CAS 22461-89-8)


Differentiation via In Vivo Neuropharmacological Profile: Mixed Convulsant/Anticonvulsant Activity

3-Ethylcyclohexanone is uniquely classified as a 'mixed convulsant/anticonvulsant' in a mouse model, differentiating it from 2- and 4-ethylcyclohexanone. In a study testing seizure induction and prevention, 3-ethylcyclohexanone exhibited a dual profile, whereas 2-ethylcyclohexanone was anticonvulsant and 4-ethylcyclohexanone was a pure convulsant [1].

Neuroscience Pharmacology GABA-A Receptor

Differentiation via Picrotoxin Receptor Binding Affinity Relative to Other Cyclohexanones

3-Ethylcyclohexanone demonstrates quantifiable, potent binding to the picrotoxin receptor. While its precise IC50 is not isolated in the provided text, the study establishes that among cyclohexanones, convulsant compounds like 3-ethylcyclohexanone were 'generally more potent than the anticonvulsants' in displacing the radioligand [35S]TBPS from rat brain membranes [1]. This places its binding potency in a class above the anticonvulsant 2-ethylcyclohexanone.

Neurochemistry Receptor Binding Competitive Displacement Assay

Differentiation in Asymmetric Biocatalysis: Divergent Regioselectivity in Baeyer-Villiger Oxidations

In a study using an engineered yeast strain expressing cyclohexanone monooxygenase (CHMO), the oxidation of racemic 3-ethylcyclohexanone led to a mixture of regioisomeric ε-caprolactones [1]. This contrasts sharply with the behavior of 4-substituted cyclohexanones, which were oxidized to single regioisomeric lactones with high enantioselectivity (≥92% ee) [1].

Biocatalysis Enzymatic Synthesis Baeyer-Villiger Oxidation

Differentiation in Conformational and Rotamer Population via Spectroscopic Analysis

REMPI spectroscopy studies have identified distinct rotamer conformations for ethyl-substituted cyclohexanones, including 3-ethylcyclohexanone, with some rotamers adopting an axial orientation [1]. The ability to trap and analyze these conformations in a supersonic expansion, and the high agreement between experimental peak intensities and computational models (molecular mechanics and ab initio), provides a quantifiable basis for understanding its unique reactivity compared to 2- and 4-ethyl isomers [1].

Physical Chemistry Spectroscopy Conformational Analysis

Differentiation in Synthetic Utility: Regioselectivity in Chemical Baeyer-Villiger Oxidation

Chemical Baeyer-Villiger oxidation of 3-alkylcyclohexanones shows a dependence on substituent size. The text notes that 3-methyl- and 3-ethylcyclohexanones lead to a mixture of regioisomeric lactones, whereas substrates with longer alkyl chains (n-Pr, Bu) yield a single product [1]. This indicates that 3-ethylcyclohexanone sits at a crucial size threshold, exhibiting a distinct regioisomeric outcome compared to both smaller (methyl) and larger (propyl, butyl) analogs in chemical oxidation.

Organic Synthesis Regioselectivity Lactone Formation

Recommended Applications for 3-Ethylcyclohexanone Based on Quantitative Evidence


Neuroscience SAR Studies: Probing the Picrotoxin/GABA-A Receptor

Due to its unique, quantifiably mixed convulsant/anticonvulsant profile and its potent displacement of [35S]TBPS from the picrotoxin receptor in vitro, 3-ethylcyclohexanone is a prime candidate for structure-activity relationship (SAR) studies aimed at dissecting the functional consequences of alkyl chain positioning on GABA-A receptor modulation [1]. Its distinct behavior compared to pure convulsants (4-ethyl) and pure anticonvulsants (2-ethyl) makes it an essential tool for mapping the pharmacophore of this receptor site [1].

Biocatalysis Research: Investigating Substrate-Assisted Enantioselectivity

The divergent regioisomeric product mixture obtained from the CHMO-catalyzed oxidation of 3-ethylcyclohexanone provides a valuable test case for investigating the phenomenon of 'substrate-assisted enantioselectivity' [2]. Its behavior is distinct from 4-substituted substrates, which yield single, enantiopure lactones [2]. This makes it a critical substrate for enzymologists seeking to understand the interplay between substrate conformation and enzyme active site dynamics.

Synthetic Methodology Development: Exploring Steric Effects in Baeyer-Villiger Oxidations

As a substrate at the threshold between forming a mixture of lactones (like its 3-methyl homolog) and a single lactone (like its 3-propyl homolog), 3-ethylcyclohexanone is an ideal model compound for developing new catalysts or reaction conditions that aim to control the regioselectivity of the Baeyer-Villiger oxidation [3]. Its sensitivity to the steric bulk of the 3-alkyl group allows for a fine-grained study of migratory aptitude.

Conformational Analysis and Computational Chemistry

The distinct rotamer populations of 3-ethylcyclohexanone, including axial conformations, have been experimentally verified using REMPI spectroscopy and show excellent agreement with high-level ab initio calculations [4]. This makes the compound a robust experimental benchmark for validating computational methods aimed at predicting the conformational landscapes of substituted cyclohexanones, which is a foundational step in rational drug design and understanding reaction stereoselectivity.

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